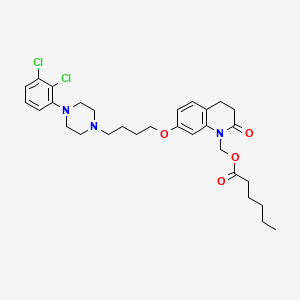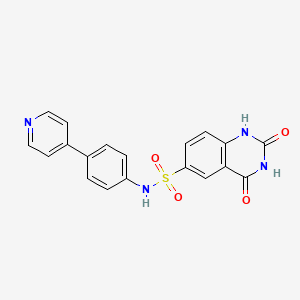![molecular formula C29H37N3O B605646 N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine CAS No. 1334106-34-1](/img/structure/B605646.png)
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASS234 is a multitarget directed propargylamine for alzheimer's disease therapy.
Applications De Recherche Scientifique
Cholinesterase and Monoamine Oxidase Dual Inhibition
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine (also referred to as ASS234) has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This compound has shown effectiveness in the inhibition of both acetylcholinesterase and butyrylcholinesterase, as well as monoamine oxidase A and B. This dual-action makes it a promising candidate for Alzheimer's disease therapy due to the role of these enzymes in the disease's pathogenesis (Bautista-Aguilera et al., 2014).
Alzheimer's Disease Therapy
The multifunctional properties of ASS234, particularly its inhibition of key enzymes and its interaction with Alzheimer's disease mechanisms, make it a promising therapeutic agent. ASS234 has demonstrated the ability to cross the blood-brain barrier, has a good safety profile, and exerts neuroprotective properties. It inhibits acetylcholinesterase and butyrylcholinesterase and also shows antioxidant properties, making it effective in targeting the complex pathology of Alzheimer's disease (Esteban et al., 2014), (Romero et al., 2019).
Antibacterial and Antifungal Activity
Compounds related to ASS234, such as N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, have been synthesized and evaluated for antibacterial activity against Salmonella paratyphi. These compounds demonstrate significant activity and potential as antibacterial agents, indicating a broader application of this chemical structure in antimicrobial therapy (Sadashiva et al., 2022).
Neurotransmitter Systems and Neuroprotective Activity
In a rat model of vascular dementia, ASS234 showed an influence on cerebral amine neurotransmitter systems, suggesting neuroprotective activity. This compound's ability to affect neurotransmitter levels in the brain, along with its potential therapeutic effects on memory and cognitive functions, highlights its significance in neurodegenerative disorder treatment (Stasiak et al., 2014).
Antioxidant Properties
ASS234 has been observed to upregulate antioxidant enzymes, which is crucial in combating oxidative stress associated with neurodegenerative diseases like Alzheimer's. This property adds another layer to its potential as a therapeutic agent in managing such conditions (Ramos et al., 2016).
Propriétés
Numéro CAS |
1334106-34-1 |
|---|---|
Formule moléculaire |
C29H37N3O |
Poids moléculaire |
443.635 |
Nom IUPAC |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
Clé InChI |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASS234; AS S234; AS-S234 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)